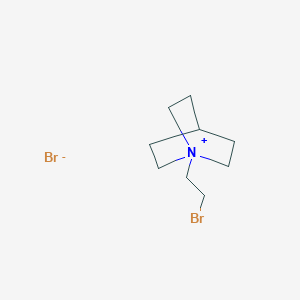

N-(2-Bromoethyl)quinuclidinium, Bromide

Vue d'ensemble

Description

Ce composé a la formule chimique C15H23NO2 et une masse molaire de 249,35 g/mol . Il est principalement utilisé dans les milieux de recherche pour étudier les effets pharmacologiques de la venlafaxine et de ses métabolites.

Méthodes De Préparation

La synthèse du WY 46689 implique la déméthylation de la venlafaxine. Ce processus nécessite généralement l'utilisation d'acides ou de bases forts pour éliminer les groupes méthyles des atomes d'azote et d'oxygène de la molécule de venlafaxine. Les conditions réactionnelles doivent être soigneusement contrôlées pour garantir l'élimination sélective des groupes méthyles sans affecter d'autres parties de la molécule

Analyse Des Réactions Chimiques

Le WY 46689 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène de la molécule. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène de la molécule. Les réactifs courants pour la réduction comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du WY 46689 peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés.

Applications de recherche scientifique

Le WY 46689 a plusieurs applications de recherche scientifique, notamment:

Chimie: Il est utilisé pour étudier les propriétés chimiques et la réactivité de la venlafaxine et de ses métabolites.

Biologie: Il est utilisé pour étudier les effets biologiques de la venlafaxine et de ses métabolites sur divers processus cellulaires et moléculaires.

Médecine: Il est utilisé pour étudier la pharmacocinétique et la pharmacodynamique de la venlafaxine et de ses métabolites dans le corps humain.

Mécanisme d'action

Le WY 46689 exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine, deux neurotransmetteurs qui jouent un rôle clé dans la régulation de l'humeur et du comportement. En bloquant la recapture de ces neurotransmetteurs, le WY 46689 augmente leurs niveaux dans la fente synaptique, ce qui conduit à une neurotransmission accrue et à une amélioration de l'humeur . Les cibles moléculaires du WY 46689 comprennent le transporteur de la sérotonine (SERT) et le transporteur de la norépinéphrine (NET), qui sont responsables de la recapture de la sérotonine et de la norépinéphrine, respectivement .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Bromoethyl)quinuclidinium, bromide is primarily known for its role as a muscarinic receptor antagonist , specifically targeting the M3 subtype. This selectivity allows for the development of treatments for various conditions without the cardiovascular side effects commonly associated with non-selective muscarinic antagonists like atropine .

Therapeutic Applications

- Urological Disorders : The compound has shown efficacy in managing urinary diseases such as neurogenic bladder, nocturnal enuresis, and chronic cystitis. By antagonizing the M3 receptors in the bladder, it helps alleviate symptoms associated with overactive bladder conditions .

- Respiratory Diseases : It is also investigated for treating respiratory ailments, including chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. The antagonistic action on M3 receptors can lead to bronchodilation, improving airflow and reducing respiratory distress .

- Digestive Disorders : Research indicates potential applications in gastrointestinal conditions such as irritable bowel syndrome and spastic colitis due to its effects on smooth muscle relaxation .

Pharmacological Research

The compound serves as a valuable tool in pharmacological studies aimed at understanding muscarinic receptor dynamics. Its use in experimental settings includes:

- Binding Studies : N-(2-Bromoethyl)quinuclidinium is utilized to study the binding affinity and selectivity of various ligands to muscarinic receptors. These studies often employ radiolabeled compounds to quantify receptor interactions and understand pharmacodynamics better .

- Mechanism of Action : Investigations into how this compound affects neurotransmitter reuptake mechanisms have provided insights into its role in enhancing synaptic transmission of acetylcholine, which is critical for both central and peripheral nervous system functions.

Case Studies

Several studies highlight the efficacy of N-(2-Bromoethyl)quinuclidinium in clinical settings:

- A study demonstrated its effectiveness in reducing urinary frequency in patients with neurogenic bladder by selectively blocking M3 receptors without significant cardiovascular side effects .

- Another investigation into its bronchodilatory effects revealed that it significantly improved lung function in asthmatic patients when administered as part of a combination therapy .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism |

|---|---|---|

| Urological Disorders | Neurogenic bladder, nocturnal enuresis | M3 receptor antagonism leading to muscle relaxation |

| Respiratory Diseases | Asthma, COPD | Bronchodilation through M3 receptor blockade |

| Digestive Disorders | Irritable bowel syndrome | Smooth muscle relaxation |

| Pharmacological Research | Receptor binding studies | Understanding ligand-receptor interactions |

Mécanisme D'action

WY 46689 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a key role in regulating mood and behavior. By blocking the reuptake of these neurotransmitters, WY 46689 increases their levels in the synaptic cleft, leading to enhanced neurotransmission and improved mood . The molecular targets of WY 46689 include the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively .

Comparaison Avec Des Composés Similaires

Le WY 46689 est similaire à d'autres métabolites de la venlafaxine, tels que l'O-desméthylvenlafaxine et la N-desméthylvenlafaxine. Il est unique en ce qu'il ne possède ni les groupes N-méthyle ni O-méthyle présents dans la venlafaxine et ses autres métabolites . Cette différence structurelle peut entraîner des propriétés et des effets pharmacologiques distincts. D'autres composés similaires comprennent:

O-desméthylvenlafaxine: Un métabolite de la venlafaxine qui ne possède pas le groupe O-méthyle.

N-desméthylvenlafaxine: Un métabolite de la venlafaxine qui ne possède pas le groupe N-méthyle.

La structure et les propriétés uniques du WY 46689 en font un outil précieux pour étudier les effets pharmacologiques de la venlafaxine et de ses métabolites.

Activité Biologique

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-Bromoethyl)quinuclidinium bromide has the following chemical structure:

- Molecular Formula: CHBrN

- Molecular Weight: 244.07 g/mol

- SMILES Notation: [Br-].CN+(C)CCBr

This compound belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.

The biological activity of N-(2-Bromoethyl)quinuclidinium bromide is primarily attributed to its interaction with microbial membranes. It acts as a cationic biocide, disrupting the integrity of bacterial membranes, which leads to cell lysis. The compound's positive charge allows it to interact effectively with negatively charged components of bacterial membranes, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinuclidine-based compounds, including N-(2-Bromoethyl)quinuclidinium bromide. The following table summarizes key findings regarding its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39 µg/mL | |

| Escherichia coli | 0.78 µg/mL | |

| Pseudomonas aeruginosa | 0.39 µg/mL | |

| Candida albicans | 0.20 µg/mL |

These results indicate that N-(2-Bromoethyl)quinuclidinium bromide exhibits potent antimicrobial activity, particularly against multidrug-resistant strains.

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A study demonstrated that N-(2-Bromoethyl)quinuclidinium bromide showed significantly lower MIC values compared to traditional antibiotics like gentamicin against resistant strains of Pseudomonas aeruginosa. This suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria . -

Cell Toxicity Assessment

In vitro assays using human cell lines indicated that N-(2-Bromoethyl)quinuclidinium bromide was non-toxic at therapeutic concentrations, highlighting its safety profile for potential clinical applications . -

Mechanistic Studies

Research involving reactive oxygen species (ROS) levels in treated cells revealed that certain concentrations of N-(2-Bromoethyl)quinuclidinium bromide could modulate oxidative stress responses, indicating a complex interaction with cellular pathways that could be further explored for therapeutic benefits .

Comparative Analysis with Other Compounds

To understand the relative efficacy of N-(2-Bromoethyl)quinuclidinium bromide, it is essential to compare it with other quinuclidine derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide | 0.39 | Antibacterial |

| N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide | 0.20 | Antifungal |

| N-(2-Bromoethyl)quinuclidinium bromide | 0.39 | Antibacterial & Antifungal |

This comparison underscores the broad-spectrum activity exhibited by N-(2-Bromoethyl)quinuclidinium bromide alongside its analogs.

Propriétés

IUPAC Name |

1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBVASFUNCIZQJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1CC2)CCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543611 | |

| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104304-10-1 | |

| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.